5-Amino-3-ethoxymethylisoquinoline
Description
5-Amino-3-ethoxymethylisoquinoline is an isoquinoline derivative featuring an amino group at the 5-position and an ethoxymethyl substituent at the 3-position. Isoquinoline derivatives are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors and bioactive intermediates. This article compares this compound with structurally similar compounds, focusing on substituent effects, physicochemical properties, and research relevance.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(ethoxymethyl)isoquinolin-5-amine |
InChI |
InChI=1S/C12H14N2O/c1-2-15-8-10-6-11-9(7-14-10)4-3-5-12(11)13/h3-7H,2,8,13H2,1H3 |
InChI Key |
GCOXBQRGVWHFTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC2=C(C=CC=C2N)C=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
| Compound Name | CAS Number | Core Structure | Key Substituents | Similarity | Applications |
|---|---|---|---|---|---|
| This compound | N/A | Isoquinoline | 5-NH₂, 3-CH₂OCH₂CH₃ | — | Kinase inhibitors, drug intermediates |
| 5-Amino-2-methylisoindoline-1,3-dione | 6274-22-2 | Isoindoline dione | 5-NH₂, 2-CH₃ | 0.92 | Peptide mimetics, polymers |
| 7-Amino-3,4-dihydroisoquinolin-1(2H)-one | 3676-85-5 | Dihydroisoquinoline | 7-NH₂, 1-keto | 0.90 | Bioactive intermediates |
| 5-(1,3-Dioxolan-2-yl)isoquinoline | 1312339-14-2 | Isoquinoline | 5-dioxolane | N/A | Protecting groups, synthetic intermediates |
| 5-Chloroisoquinoline | N/A | Isoquinoline | 5-Cl | N/A | Cross-coupling reactions |
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